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Compound of Interest

Compound Name: 5-Methoxyquinolin-8-amine

Cat. No.: B1363270 Get Quote

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Methoxyquinolin-8-
amine

Introduction
5-Methoxyquinolin-8-amine is a heterocyclic aromatic amine with the chemical formula

C₁₀H₁₀N₂O.[1][2] As a quinoline derivative, it serves as a valuable intermediate in the synthesis

of more complex molecules, including pharmacologically active compounds.[3] Its structural

features, including the quinoline core, a primary amine, and a methoxy group, give rise to a

distinct spectroscopic profile. This guide provides a comprehensive overview of its

characterization using Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy. The information is intended for

researchers, scientists, and professionals in the field of drug development and chemical

synthesis.

Physicochemical Properties
A summary of the key physicochemical properties of 5-Methoxyquinolin-8-amine is presented

below.
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Property Value Reference

CAS Number 30465-68-0 [1][2]

Molecular Formula C₁₀H₁₀N₂O [1][2]

Molecular Weight 174.20 g/mol [1]

Exact Mass 174.079312947 Da [1][2]

Melting Point 90-95 °C [1]

Appearance Powder

Spectroscopic Data
The following sections detail the expected spectroscopic data for 5-Methoxyquinolin-8-amine
based on its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum will show distinct signals corresponding to the amine, aromatic, and

methoxy protons. The chemical shifts are influenced by the electronic environment of each

proton.

Proton Assignment
Expected Chemical
Shift (δ, ppm)

Multiplicity Integration

-NH₂ (Amine) Broad signal, variable Singlet (broad) 2H

Quinoline Aromatic

Protons
6.5 - 8.5 Multiplets, Doublets 5H

-OCH₃ (Methoxy) ~3.9 Singlet 3H

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.lookchem.com/ProductWholeProperty_LCPL551111.htm
https://pubchem.ncbi.nlm.nih.gov/compound/5-Methoxyquinolin-8-amine
https://www.lookchem.com/ProductWholeProperty_LCPL551111.htm
https://pubchem.ncbi.nlm.nih.gov/compound/5-Methoxyquinolin-8-amine
https://www.lookchem.com/ProductWholeProperty_LCPL551111.htm
https://www.lookchem.com/ProductWholeProperty_LCPL551111.htm
https://pubchem.ncbi.nlm.nih.gov/compound/5-Methoxyquinolin-8-amine
https://www.lookchem.com/ProductWholeProperty_LCPL551111.htm
https://www.benchchem.com/product/b1363270?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1363270?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹³C NMR Spectroscopy

The carbon NMR spectrum is expected to show 10 distinct signals, corresponding to each

unique carbon atom in the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm)

Quinoline Aromatic Carbons 100 - 150

C-O (Methoxy-bearing C) 150 - 160

C-N (Amine-bearing C) 135 - 145

-OCH₃ (Methoxy Carbon) ~55

Mass Spectrometry (MS)
Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecule, confirming its

molecular weight. For 5-Methoxyquinolin-8-amine, the primary observation would be the

molecular ion peak.

Ion Expected m/z Notes

[M]⁺ 174

Corresponds to the nominal

molecular weight of the

compound.

[M+H]⁺ 175

Often observed in soft

ionization techniques like ESI-

MS.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.
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Functional Group Vibration Type
Expected
Wavenumber
(cm⁻¹)

Intensity

Primary Amine N-H Stretch
3400 - 3250 (two

bands)
Medium

Primary Amine N-H Bend (Scissoring) 1650 - 1580 Medium-Strong

Aromatic Ring C=C Stretch 1600 - 1450 Medium

Aromatic Amine C-N Stretch 1335 - 1250 Strong

Aryl Ether C-O Stretch
1275 - 1200

(asymmetric)
Strong

Aryl Ether C-O Stretch
1075 - 1020

(symmetric)
Medium

Aromatic Ring
C-H Bending (out-of-

plane)
900 - 675 Strong

References for IR band positions:[4][5]

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

The extended π-system of the quinoline ring is expected to produce strong absorptions in the

UV region.

Transition Expected λₘₐₓ (nm) Solvent

π → π* ~250 - 350 Methanol or Ethanol

Note: The presence of the amino and methoxy auxochromes on the quinoline ring is expected

to shift the absorption maxima to longer wavelengths (a bathochromic shift) compared to

unsubstituted quinoline.[5]

Experimental Protocols
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The following are generalized methodologies for acquiring the spectroscopic data described

above.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 5-Methoxyquinolin-8-amine in approximately 0.6-

0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

Standard Addition: Add a small amount of tetramethylsilane (TMS) as an internal standard

for chemical shift referencing (0 ppm).

Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H NMR spectrum,

followed by the ¹³C NMR spectrum. Typical parameters for ¹H NMR include a 30-degree

pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a 45-degree pulse angle

and a 2-second relaxation delay are common.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, followed by phase and baseline correction. Integrate the signals in the ¹H NMR

spectrum to determine proton ratios.

Mass Spectrometry (Electron Ionization - EI)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or after separation using Gas Chromatography (GC).

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion

source. This causes the molecule to lose an electron, forming the positively charged

molecular ion [M]⁺ and various fragment ions.

Mass Analysis: Accelerate the generated ions into a mass analyzer (e.g., quadrupole or time-

of-flight), which separates them based on their mass-to-charge (m/z) ratio.

Detection: A detector records the abundance of ions at each m/z value, generating the mass

spectrum.

Infrared (IR) Spectroscopy (ATR Method)
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Background Spectrum: Clean the Attenuated Total Reflectance (ATR) crystal with a suitable

solvent (e.g., isopropanol) and acquire a background spectrum.

Sample Application: Place a small amount of the solid 5-Methoxyquinolin-8-amine powder

directly onto the ATR crystal and apply pressure to ensure good contact.

Data Acquisition: Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

Data Processing: The instrument's software automatically ratios the sample spectrum

against the background spectrum to produce the final transmittance or absorbance IR

spectrum.

UV-Vis Spectroscopy
Sample Preparation: Prepare a dilute solution of 5-Methoxyquinolin-8-amine in a UV-

transparent solvent (e.g., ethanol or methanol). The concentration should be adjusted to

yield an absorbance value between 0.1 and 1.0.

Blank Measurement: Fill a cuvette with the pure solvent and use it to zero the

spectrophotometer (this is the blank).

Sample Measurement: Replace the blank cuvette with a cuvette containing the sample

solution.

Data Acquisition: Scan the sample across the desired wavelength range (e.g., 200-800 nm)

to record the absorbance spectrum and identify the wavelength(s) of maximum absorbance

(λₘₐₓ).

Visualizations
The following diagrams illustrate the workflow for spectroscopic characterization and the

relationship between the analytical techniques and the structural information they provide.
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Phase 1: Preparation

Phase 2: Spectroscopic Analysis

Phase 3: Data Interpretation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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